Bisphenol AF-13C12
Description
Bisphenol AF-13C12 (CAS 1478-61-1) is a carbon-13 isotopically labeled analog of Bisphenol AF (BPAF), a fluorinated derivative of Bisphenol A (BPA). It is widely used as an internal standard in analytical chemistry to improve the accuracy and precision of mass spectrometry-based quantification methods, particularly for tracking BPAF in environmental and biological samples . The compound is typically supplied as a solution in acetonitrile (e.g., 100 µg/mL) and is characterized by analytical data, including nuclear magnetic resonance (NMR), mass spectrometry (MASS), and high-performance liquid chromatography (HPLC) profiles . Its primary applications include environmental monitoring, toxicological research, and regulatory compliance testing, where it aids in distinguishing endogenous BPAF from laboratory-introduced standards .
Properties
Molecular Formula |
C₃¹³C₁₂H₁₀F₆O₂ |
|---|---|
Molecular Weight |
348.14 |
Synonyms |
4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisphenol-13C12; 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-phenol-13C12; 4,4’-[Trifluoro-1-(trifluoromethyl)ethylidene]diphenol-13C12; 1,1,1,3,3,3-Hexafluoro-2,2-bis(4-hydroxyphenyl)pro |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
Bisphenol AF-13C12 belongs to a family of isotopically labeled bisphenols designed for analytical standardization. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- This compound is unique due to its fluorine substituents and full ring 13C labeling, enhancing its detectability in mass spectrometry compared to non-fluorinated analogs like Bisphenol S-13C12 .
Functional and Toxicological Comparisons
Estrogenic Activity and Toxicity
Studies indicate that non-labeled BPAF exhibits estrogenic activity comparable to or exceeding BPA. In chicken embryo models, BPAF induced testicular feminization (e.g., ovarian-like cortical structures) at a LOAEL (lowest observed adverse effect level) of 210 nmol/g egg, mirroring BPA’s effects . By contrast, Bisphenol S (BPS) showed inconclusive reproductive toxicity due to high embryonic mortality, while Bisphenol F (BPF) demonstrated intermediate effects .
Analytical Implications :
- This compound is critical for distinguishing BPAF’s environmental presence from background noise, especially given its high toxicity and persistence .
Sensitivity and Selectivity
This compound’s 13C12 labeling eliminates isotopic interference in LC-MS/MS, enabling precise quantification even at trace levels (e.g., <1 ng/L in water samples) . By comparison, deuterated analogs (e.g., BPA-d8) may exhibit signal overlap in complex matrices due to natural isotopic abundance .
Regulatory and Research Use
Q & A
Q. How can researchers integrate multi-omics data to assess this compound’s metabolic impacts?
- Methodological Answer :
- Workflow :
Transcriptomics : RNA-seq of exposed cell lines (e.g., HepG2) to identify dysregulated pathways (e.g., lipid metabolism).
Metabolomics : LC-HRMS to quantify perturbed metabolites (e.g., arachidonic acid).
Network Analysis : Use Cytoscape to map interactions between genes, proteins, and metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
